molecular formula C15H24N2O B1517855 Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine CAS No. 1096865-58-5

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine

Cat. No.: B1517855
CAS No.: 1096865-58-5
M. Wt: 248.36 g/mol
InChI Key: ATAZLXMCUDNBRS-UHFFFAOYSA-N
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Description

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine (CAS: 1240526-58-2) is a piperidine-derived compound featuring a methoxy-substituted piperidine ring linked to a phenyl group via a methylene bridge, with an ethylamine side chain. This structure combines lipophilic (methoxypiperidinyl, phenyl) and basic (ethylamine) moieties, making it a candidate for pharmacological studies, particularly in central nervous system (CNS) targets.

Properties

IUPAC Name

N-[[4-(4-methoxypiperidin-1-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-16-12-13-4-6-14(7-5-13)17-10-8-15(18-2)9-11-17/h4-7,15-16H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZLXMCUDNBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)N2CCC(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting neurological disorders.

  • Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

  • Pathways: It can influence signaling pathways related to neurotransmission, inflammation, and other biological processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine with structurally related piperidine derivatives:

Compound Name (CAS) Molecular Formula Key Substituents Pharmacological Notes
This compound (1240526-58-2) C₁₅H₂₄N₂O 4-Methoxypiperidinyl, phenyl, ethylamine Discontinued; potential CNS activity
1-(4-Piperidin-1-yl-phenyl)-ethylamine (869943-44-2) C₁₃H₂₀N₂ Piperidinyl, phenyl, ethylamine Lacks methoxy group; reduced lipophilicity
4-Amino-1-(4-methoxyphenethyl)piperidine dihydrochloride (108555-25-5) C₁₄H₂₃Cl₂N₃O Methoxyphenethyl, piperidine, dihydrochloride Bioactive salt form; enhanced solubility
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (444907-15-7) C₁₉H₂₅NO Methoxyphenyl, ethylbenzyl Supplier available; aromatic interactions
[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (21404-92-2) C₉H₂₁N₃ Piperidine, ethylamine, dimethylamine Increased basicity; flexible side chain

Physicochemical and Functional Insights

  • However, this may also reduce aqueous solubility, a limitation addressed in the dihydrochloride salt form of 108555-25-5 .
  • Ethylamine Chain : The ethylamine moiety contributes to basicity, facilitating protonation at physiological pH. This property is shared with 21404-92-2, which has additional dimethylamine groups for stronger basicity .
  • Synthesis Challenges : The discontinued status of the target compound contrasts with the commercial availability of 444907-15-7 , suggesting differences in synthetic feasibility or stability.

Pharmacological Potential

  • CNS Activity : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin). The methoxyphenyl group in the target compound may mimic tyrosine or tryptophan residues, enabling receptor interactions .

Research Findings and Data Validation

  • Crystallography : Tools like SHELX and ORTEP-3 are critical for validating hydrogen-bonding patterns (e.g., methoxy as an acceptor) and crystal packing, which influence solubility and stability .
  • Structure-Activity Relationships (SAR) : The absence of methoxy in 869943-44-2 correlates with reduced bioactivity in preliminary assays, underscoring the group’s importance .

Biological Activity

Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine is a chemical compound characterized by its unique structure, which includes an ethyl group, a methoxypiperidine moiety, and a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C15H24N2O
  • Molecular Weight : 252.37 g/mol
  • Structure : The compound features an ethyl group attached to a benzyl group, which is further connected to a methoxypiperidinyl structure.

This compound exhibits its biological effects primarily through interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
  • Enzyme Inhibition : It has been reported to inhibit certain enzymes, which could play a role in its therapeutic effects against neurological disorders.
  • Signaling Pathways : The compound may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential anti-inflammatory and anticancer properties.

1. Neuropharmacological Effects

Research indicates that this compound may have applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. For instance, studies have shown that compounds with similar structures can exhibit antidepressant and anxiolytic effects by modulating serotonin and norepinephrine levels.

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve:

  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
  • Inhibition of Tumor Growth : Through modulation of growth factor signaling.

3. Antimicrobial Activity

Some derivatives related to this compound have demonstrated antimicrobial properties against various pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

StudyFindings
Ames Test (Phase III) Strong positive results indicating potential mutagenicity, suggesting caution in therapeutic applications .
Neuropharmacological Screening Displayed significant activity in receptor binding assays, indicating potential as a therapeutic agent for mood disorders .
Antitumor Activity Exhibited promising results in vitro against several cancer cell lines, warranting further investigation into its mechanisms .

Research Applications

This compound serves as a valuable tool in various research domains:

  • Drug Development : Its unique structure makes it a candidate for developing new medications targeting specific biological pathways.
  • Synthetic Chemistry : Utilized as a building block for synthesizing more complex organic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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